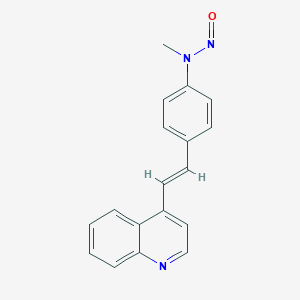
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline, also known as MNSQ, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. MNSQ belongs to the class of nitrosamines, which are known to be carcinogenic and mutagenic. However, MNSQ has been found to have anti-cancer properties, making it a promising candidate for cancer research.
Mecanismo De Acción
The mechanism of action of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been found to induce DNA damage and inhibit DNA repair mechanisms. In addition, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been shown to modulate the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has several advantages for use in lab experiments. It has been extensively studied and its anti-cancer properties are well-established. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is also relatively stable and can be easily synthesized. However, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline is a toxic compound and must be handled with care. Its toxicity also limits its use in animal studies.
Direcciones Futuras
There are several potential future directions for research on 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline. One area of interest is the development of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline derivatives that have improved anti-cancer properties and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline, which could lead to the development of new anti-cancer drugs. Additionally, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline could be further studied for its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline can be synthesized using a multi-step process that involves the reaction of 4-chloroquinoline with N-methyl-N-nitrosamine. The resulting product is then subjected to further reactions to produce 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline. The synthesis of 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline requires specialized equipment and expertise, making it a challenging compound to produce.
Aplicaciones Científicas De Investigación
4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-N-Methyl-N-nitrosaminostyryl)quinoline has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Número CAS |
16699-10-8 |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
N-methyl-N-[4-(2-quinolin-4-ylethenyl)phenyl]nitrous amide |
InChI |
InChI=1S/C18H15N3O/c1-21(20-22)16-10-7-14(8-11-16)6-9-15-12-13-19-18-5-3-2-4-17(15)18/h2-13H,1H3 |
Clave InChI |
IJOCQJGYYDLLAT-RMKNXTFCSA-N |
SMILES isomérico |
CN(C1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N=O |
SMILES |
CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
SMILES canónico |
CN(C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N=O |
Otros números CAS |
16699-10-8 |
Sinónimos |
NSC 101984 NSC-101984 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



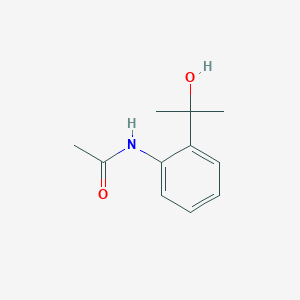
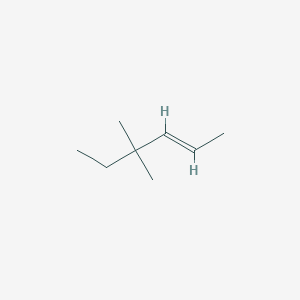
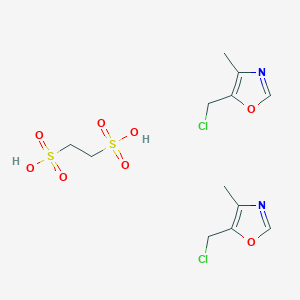
![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)
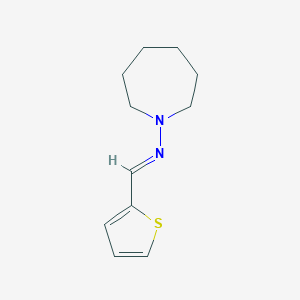
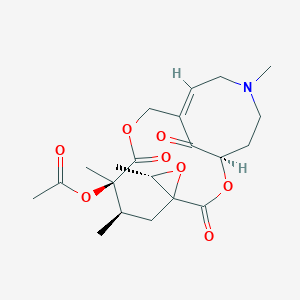
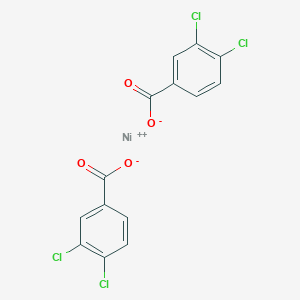
![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
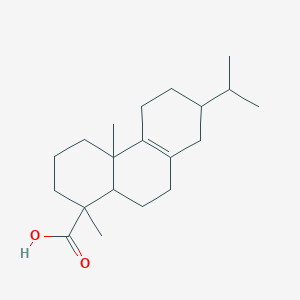
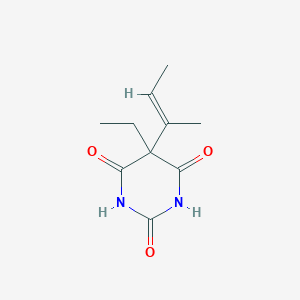
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)
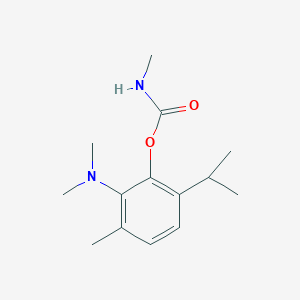
![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)